molecular formula C10H5BrFNO2 B11850982 5-Bromo-8-fluoroquinoline-2-carboxylic acid

5-Bromo-8-fluoroquinoline-2-carboxylic acid

Cat. No.: B11850982
M. Wt: 270.05 g/mol
InChI Key: OCPGASVQDWLIAV-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-2-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:

    Bromination: Quinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The brominated quinoline is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The resulting 5-Bromo-8-fluoroquinoline is carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl derivatives.

Scientific Research Applications

5-Bromo-8-fluoroquinoline-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Material Science: Utilized in the development of organic semiconductors and liquid crystals.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The compound may also interact with cellular receptors and modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-8-fluoroquinoline
  • 4-Bromo-5,8-difluoroquinoline
  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-7-fluoroquinoline

Uniqueness

5-Bromo-8-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring, along with a carboxylic acid group. This combination of functional groups enhances its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

5-bromo-8-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

OCPGASVQDWLIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O

Origin of Product

United States

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